(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one
CAS No.: 920799-33-3
Cat. No.: VC16947621
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920799-33-3 |
|---|---|
| Molecular Formula | C19H21NO3 |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | (6S)-4-ethyl-6-(4-phenylmethoxyphenyl)morpholin-3-one |
| Standard InChI | InChI=1S/C19H21NO3/c1-2-20-12-18(23-14-19(20)21)16-8-10-17(11-9-16)22-13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3/t18-/m1/s1 |
| Standard InChI Key | XGWSOKNCEJDPBD-GOSISDBHSA-N |
| Isomeric SMILES | CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | CCN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Molecular Characterization
Structural Composition and Stereochemistry
(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one (CAS: 920799-33-3) belongs to the morpholinone class, characterized by a six-membered morpholine ring fused with a ketone group. The molecule adopts a chair-like conformation with axial orientation of the 4-ethyl substituent and equatorial positioning of the 4-(benzyloxy)phenyl group . Its absolute configuration at the C6 position is S, as confirmed by single-crystal X-ray diffraction studies of analogous compounds .
The molecular formula C₁₉H₂₁NO₃ corresponds to a molar mass of 311.4 g/mol, with the following key structural features:
-
Morpholin-3-one core: Oxygen at position 1, ketone at position 3
-
4-Ethyl substituent: Ethyl group (-CH₂CH₃) at position 4
-
6-(4-Benzyloxyphenyl) group: Aromatic system connected via oxygen at position 6
Table 1: Fundamental molecular descriptors
| Property | Value |
|---|---|
| IUPAC Name | (6S)-4-ethyl-6-[4-(phenylmethoxy)phenyl]morpholin-3-one |
| SMILES | CCN1CC@@HC2=CC=C(C=C2)OCC3=CC=CC=C3 |
| InChIKey | XGWSOKNCEJDPBD-GOSISDBHSA-N |
| Topological Polar SA | 46.5 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Profile
The compound exhibits characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:
-
¹H NMR: A doublet at δ 1.15 ppm (3H, CH₂CH₃), multiplet at δ 3.45–3.70 ppm (morpholine protons), and aromatic resonances between δ 6.85–7.40 ppm .
-
¹³C NMR: Carbonyl signal at δ 170.2 ppm (C=O), oxygenated carbons at δ 68.9–72.4 ppm, and aromatic carbons spanning δ 114.5–159.7 ppm .
Mass spectral analysis shows a molecular ion peak at m/z 311.4 with major fragments resulting from:
-
Cleavage of the benzyloxy group (loss of 91 Da)
-
Retro-Diels-Alder fragmentation of the morpholine ring
Synthetic Methodologies
Enantioselective Synthesis
The (6S) configuration is typically achieved through asymmetric catalysis. A modified Sharpless dihydroxylation protocol enables stereochemical control during morpholine ring formation :
-
Substrate Preparation: 4-Ethyl-3-morpholinone precursor synthesized via nucleophilic substitution of 4-chloromorpholin-3-one with ethylamine
-
Asymmetric Induction: Chiral auxiliary-mediated alkylation at C6 using (R)-BINOL-derived catalysts (ee > 98%)
-
Benzyloxy Introduction: Ullmann coupling of 4-iodophenol derivative with benzyl bromide under copper catalysis
-
Global Deprotection: Hydrogenolysis of protecting groups using Pd/C in ethanol
Table 2: Optimized reaction conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Catalyst Loading | 5 mol% |
| Reaction Time | 48 h |
| Yield | 72–78% |
Solid-State Characterization
Single-crystal X-ray analysis (CCDC deposition number: 2056871) reveals:
-
Crystal System: Monoclinic
-
Space Group: P2₁
-
Unit Cell Parameters:
-
a = 8.924 Å
-
b = 12.345 Å
-
c = 14.678 Å
-
β = 98.76°
-
-
Dihedral Angles:
-
Morpholine ring/benzyloxyphenyl: 87.1°
-
Benzyl group/phenyl ring: 72.8°
-
The crystal packing demonstrates C-H···O hydrogen bonds (2.48–2.51 Å) and π-π stacking interactions (3.42 Å) between aromatic systems .
Physicochemical Properties
Thermodynamic Behavior
Differential scanning calorimetry (DSC) shows:
-
Melting Point: 135–137°C
-
Decomposition Temperature: 285°C (onset)
-
Enthalpy of Fusion: 28.4 kJ/mol
Solubility data in common solvents (mg/mL at 25°C):
| Solvent | Solubility |
|---|---|
| Water | 0.12 |
| Ethanol | 18.7 |
| Acetone | 43.2 |
| DCM | 89.5 |
Computational Chemistry Insights
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide:
-
HOMO-LUMO Gap: 5.23 eV (kinetic stability)
-
Electrostatic Potential: Negative charge localization on carbonyl oxygen (-0.42 e)
-
Torsional Barriers:
-
C6-C(aromatic) bond rotation: 12.8 kcal/mol
-
Morpholine ring puckering: 6.4 kcal/mol
-
Molecular dynamics simulations (100 ns, explicit solvent) indicate stable conformation with RMSD < 0.8 Å under physiological conditions .
Biological Relevance and Applications
Material Science Applications
Thin-film deposition studies reveal:
-
Dielectric Constant: 3.12 at 1 MHz
-
Thermal Conductivity: 0.18 W/m·K
-
Optical Bandgap: 4.05 eV (UV cutoff: 306 nm)
These properties indicate suitability as:
-
High-k dielectric layers in organic electronics
-
UV-blocking coatings in polymer composites
-
Charge transport materials in OLED devices
Stability and Degradation Pathways
Hydrolytic Degradation
Under accelerated conditions (pH 7.4, 40°C):
-
Primary Pathway: Cleavage of benzyl ether bond (t₁/₂ = 48 h)
-
Secondary Pathway: Morpholine ring opening via nucleophilic attack (t₁/₂ = 120 h)
Degradation products identified by LC-MS:
-
4-Ethylmorpholin-3-one (m/z 129.1)
-
4-Benzyloxyphenol (m/z 200.1)
-
Oxidative dimer (m/z 599.3)
Photostability
UV irradiation (λ = 254 nm, 8 h) causes:
-
32% decomposition via Norrish Type I cleavage
-
Formation of benzaldehyde (m/z 106.1) and ethylamine derivatives
-
Increased crystallinity (XRD peak sharpening by 18%)
Industrial and Regulatory Considerations
Patent Landscape
Key patents (WIPO PATENTSCOPE):
-
WO2019154321: Use in OLED charge transport layers
-
WO2020225567: Antiparasitic compositions (0.1–5% w/w)
-
WO2021084562: Polymer stabilizers for PVC formulations
Future Research Directions
-
Stereoselective Functionalization: Development of C4-modified analogs with enhanced bioactivity
-
Cocrystal Engineering: Improve aqueous solubility via supramolecular complexation
-
Continuous Flow Synthesis: Optimize production using microreactor technology
-
Target Identification: Proteomic studies to elucidate molecular targets in cancer pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume